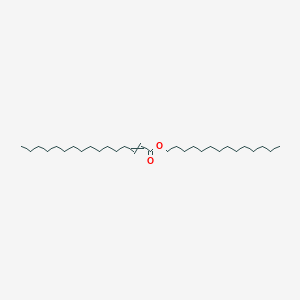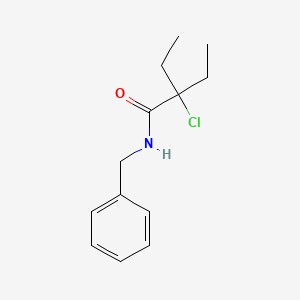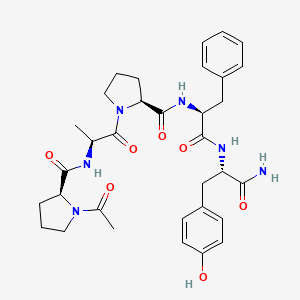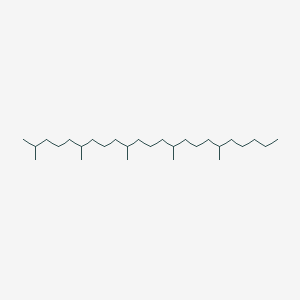
1-Ethenyl-6-isocyanatocyclohepta-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-6-isocyanatocyclohepta-1,3,5-triene is an organic compound with a unique structure that includes a seven-membered ring with three double bonds and an isocyanate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Ethenyl-6-isocyanatocyclohepta-1,3,5-triene can be synthesized through several methods. One common approach involves the reaction of cycloheptatriene with vinyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethenyl-6-isocyanatocyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s reactivity.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming urea or carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, ureas, and carbamates, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-6-isocyanatocyclohepta-1,3,5-triene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which 1-ethenyl-6-isocyanatocyclohepta-1,3,5-triene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, altering their function and leading to various biological effects. The compound’s unique structure also allows it to participate in electrocyclic reactions, which are important in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloheptatriene: A related compound with a similar ring structure but lacking the isocyanate group.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings, known for its aromatic properties.
Sesquifulvalene: Contains linked cyclopentadiene and cycloheptatriene rings, used in organic electronics.
Uniqueness
1-Ethenyl-6-isocyanatocyclohepta-1,3,5-triene is unique due to the presence of both the ethenyl and isocyanate groups, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
68050-79-3 |
|---|---|
Molekularformel |
C10H9NO |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
1-ethenyl-6-isocyanatocyclohepta-1,3,5-triene |
InChI |
InChI=1S/C10H9NO/c1-2-9-5-3-4-6-10(7-9)11-8-12/h2-6H,1,7H2 |
InChI-Schlüssel |
AVUURHORKNPAPW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=CC=C(C1)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


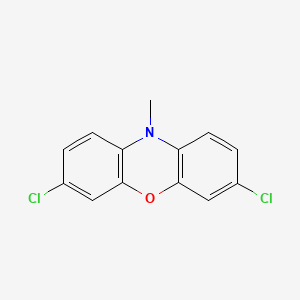
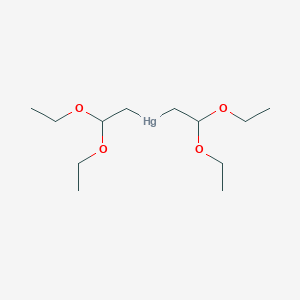
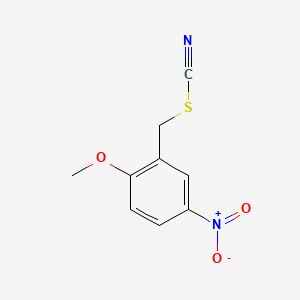
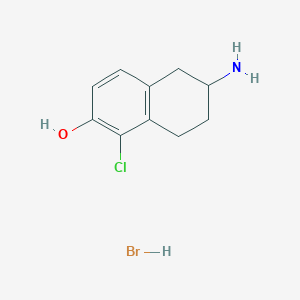
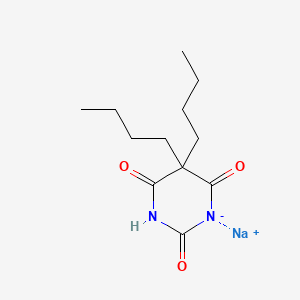
![2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide](/img/structure/B14464489.png)
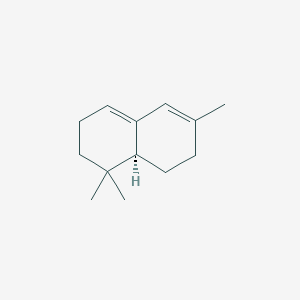
![4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid](/img/structure/B14464520.png)
